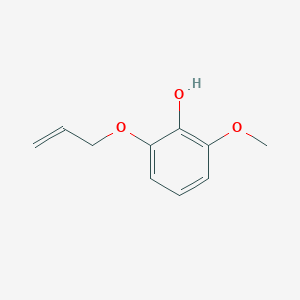

Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol, 2-methoxy-6-(2-propen-1-yloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-methoxy-6-(2-propen-1-yloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Demethylation Reactions

The methoxy group (-OCH₃) at the 2-position undergoes demethylation under acidic or oxidative conditions.

Mechanism : BBr₃ coordinates to the oxygen atom of the methoxy group, facilitating cleavage of the C-O bond to yield phenolic -OH .

Allyloxy Group Reactivity

The 2-propenyloxy (allyloxy) group at the 6-position participates in:

Acid-Catalyzed Cyclization

Under acidic conditions, the allyloxy group forms cyclic ethers or benzoxaboroles.

| Conditions | Products | Catalysts | References |

|---|---|---|---|

| H₃O⁺ (HCl in DCM) | 3-Hydroxyphenoxybenzoxaborole | Brønsted acids |

Example :C10H12O3HClC7H5O2B+byproducts

Oxidative Cleavage

The allyl group can be oxidized to form epoxides or carboxylic acids.

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| Ozone (O₃) | 6-(2-Oxiranyloxy)-2-methoxyphenol | Low-temperature ozonolysis |

| KMnO₄ in acidic medium | 6-(Carboxypropoxy)-2-methoxyphenol | Strong oxidation |

Electrophilic Aromatic Substitution

The phenolic ring undergoes substitutions at the ortho/para positions due to activating methoxy and allyloxy groups.

| Reaction | Reagents | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | |

| Sulfonation | H₂SO₄/SO₃ | 4-Sulfo derivative |

Reductive Hydrogenation

The allyl group (CH₂CHCH₂) is hydrogenated to a propyl group under catalytic conditions.

| Catalyst | Conditions | Products |

|---|---|---|

| Pd/C | H₂ (1 atm), ethanol, 25°C | 6-Propoxy-2-methoxyphenol |

| Raney Ni | High-pressure H₂, 80°C | Fully saturated derivative |

Polymerization and Crosslinking

The phenolic hydroxyl and allyloxy groups enable participation in polymer networks.

| Process | Crosslinkers | Applications | References |

|---|---|---|---|

| Free-radical polymerization | Diisocyanates, epoxy resins | Thermosetting plastics |

Environmental Degradation

| Pathway | Conditions | Byproducts | References |

|---|---|---|---|

| Photolysis | UV light, aqueous medium | Quinones, CO₂ | |

| Microbial oxidation | Soil bacteria (e.g., Pseudomonas) | Catechol derivatives |

Key Research Findings

- Catalytic Deoxydehydration (DODH) : While not directly studied, rhenium-based catalysts (e.g., Re(C₅Me₅)O₃) could theoretically dehydrogenate the allyloxy group to form conjugated dienes .

- Antioxidant Activity : The phenolic -OH and allyl groups contribute to radical scavenging, validated in JECFA assessments .

Tabulated Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 164.20 g/mol | NIST WebBook |

| Boiling Point | 253–255°C | PubChem |

| LogP (Octanol-Water) | 2.1 | Estimated |

Propiedades

Fórmula molecular |

C10H12O3 |

|---|---|

Peso molecular |

180.2 g/mol |

Nombre IUPAC |

2-methoxy-6-prop-2-enoxyphenol |

InChI |

InChI=1S/C10H12O3/c1-3-7-13-9-6-4-5-8(12-2)10(9)11/h3-6,11H,1,7H2,2H3 |

Clave InChI |

ODDKQEUQEHGJHH-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC=C1)OCC=C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.